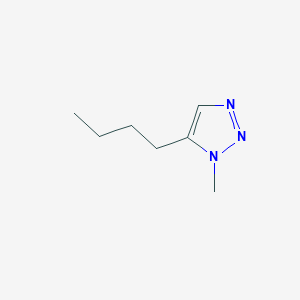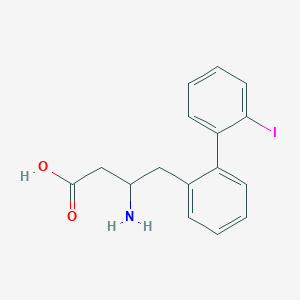
PROLI NONOate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROLI NONOate, also known as Disodium 1-[(2-carboxylato)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate, is a nitric oxide donor compound. It is part of the diazeniumdiolate family, which are known for their ability to release nitric oxide under physiological conditions. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
准备方法
Synthetic Routes and Reaction Conditions: PROLI NONOate is synthesized by reacting proline with nitric oxide under basic conditions. The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the diazeniumdiolate structure. The reaction is carried out under anaerobic conditions to prevent the oxidation of nitric oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: PROLI NONOate primarily undergoes decomposition reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. At physiological pH (7.4), the compound has a half-life of approximately 1.8 seconds at 37°C .
Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers, particularly those maintaining a neutral to slightly basic pH. Sodium hydroxide is commonly used to prepare stock solutions of the compound for experimental purposes .
Major Products Formed: The primary product of this compound decomposition is nitric oxide. This release of nitric oxide is highly controlled and predictable, making this compound a valuable tool in research and therapeutic applications .
科学研究应用
PROLI NONOate has a wide range of applications in scientific research due to its ability to release nitric oxide in a controlled manner. Some of the key applications include:
Chemistry: Used as a reagent to study nitric oxide-related chemical reactions and mechanisms.
Biology: Employed in experiments to investigate the role of nitric oxide in cellular signaling, gene expression, and apoptosis.
Medicine: Explored for its potential therapeutic effects in conditions such as hypertension, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nitric oxide-releasing materials for antimicrobial and anti-biofilm applications .
作用机制
The mechanism of action of PROLI NONOate involves the release of nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation. Nitric oxide can also react with superoxide to form peroxynitrite, which has antimicrobial and cytotoxic properties .
相似化合物的比较
- DETA NONOate
- DEA NONOate
- MAHMA NONOate
Each of these compounds has unique properties in terms of nitric oxide release kinetics and stability, allowing researchers to choose the most appropriate compound for their specific experimental needs.
属性
分子式 |
C5H7N3Na2O4 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC 名称 |
disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1 |
InChI 键 |
BWIOFDWWAQUTIZ-SUPBRFLVSA-L |
手性 SMILES |
C1C[C@H](N(C1)/[N+](=N/[O-])/[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)












![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)
